molecular formula C16H15ClN4O2 B1225149 (E)-2-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-N-(3-CHLOROPHENYL)-2-OXOETHANECARBOHYDRAZONOYL CYANIDE

(E)-2-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-N-(3-CHLOROPHENYL)-2-OXOETHANECARBOHYDRAZONOYL CYANIDE

Cat. No.: B1225149
M. Wt: 330.77 g/mol
InChI Key: DXEATJQGQHDURZ-UHFFFAOYSA-N
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Description

(E)-2-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-N-(3-CHLOROPHENYL)-2-OXOETHANECARBOHYDRAZONOYL CYANIDE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a chloroaniline moiety, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-N-(3-CHLOROPHENYL)-2-OXOETHANECARBOHYDRAZONOYL CYANIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the tert-Butyl Group: This step might involve alkylation reactions using tert-butyl halides.

    Attachment of the Chloroaniline Moiety: This can be done through nucleophilic substitution reactions.

    Formation of the Cyanide Group: This step might involve the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring or the aniline moiety.

    Reduction: Reduction reactions might target the oxo group or the cyanide group.

    Substitution: The chloroaniline moiety can participate in nucleophilic substitution reactions.

    Addition: The cyanide group can undergo addition reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols.

    Addition: Electrophiles like alkyl halides or acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique functional groups make it a versatile intermediate.

Biology

In medicinal chemistry, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

The compound could be investigated for its potential as a drug candidate, particularly if it shows activity against specific biological targets.

Industry

In materials science, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-2-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-N-(3-CHLOROPHENYL)-2-OXOETHANECARBOHYDRAZONOYL CYANIDE would depend on its specific application. For example, in a biological context, it might interact with enzymes or receptors, modulating their activity. The oxazole ring and cyanide group could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-bromoanilino)-2-oxoethanimidoyl cyanide: Similar structure but with a bromo group instead of a chloro group.

    2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-fluoroanilino)-2-oxoethanimidoyl cyanide: Similar structure but with a fluoro group instead of a chloro group.

    2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-methoxyanilino)-2-oxoethanimidoyl cyanide: Similar structure but with a methoxy group instead of a chloro group.

Uniqueness

The presence of the chloroaniline moiety in (E)-2-(5-TERT-BUTYL-1,2-OXAZOL-3-YL)-N-(3-CHLOROPHENYL)-2-OXOETHANECARBOHYDRAZONOYL CYANIDE might confer unique reactivity and biological activity compared to its analogs. The specific electronic and steric effects of the chloro group could influence the compound’s interactions with molecular targets.

Biological Activity

(E)-2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chlorophenyl)-2-oxoethanecarbohydrazonoyl cyanide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: C16H14ClN4O2C_{16}H_{14}ClN_{4}O_{2}. Its structure includes a hydrazone linkage and an oxazole ring, which are pivotal for its biological interactions. The compound's IUPAC name is this compound.

Anticancer Activity

Recent studies have indicated that compounds with oxazole rings exhibit significant anticancer properties. The oxazole moiety in this compound may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a study demonstrated that derivatives of oxazole showed potent activity against various cancer cell lines, suggesting that similar mechanisms could be at play for this compound .

Antimicrobial Properties

The presence of the chlorophenyl group in the structure has been associated with enhanced antimicrobial activity. Research indicates that compounds with similar substituents exhibit broad-spectrum antibacterial effects. The compound's efficacy against bacterial strains can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways .

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies on related compounds have shown that they can inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory processes . The inhibition of these enzymes could suggest potential anti-inflammatory properties for this compound.

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural analogs:

  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells through the activation of caspases and the release of cytochrome c from mitochondria.
  • Cell Cycle Arrest : It may interfere with cell cycle progression at various checkpoints, particularly the G1/S or G2/M transitions.
  • Antioxidant Activity : Some studies suggest that oxazole derivatives possess antioxidant properties, which could mitigate oxidative stress in cells.

Case Studies and Research Findings

A selection of notable studies provides insights into the biological activity of similar compounds:

Study ReferenceFindings
Demonstrated anticancer activity in various cell lines with structural analogs showing IC50 values in low micromolar range.
Reported significant enzyme inhibition leading to reduced inflammatory markers in vitro.
Found antimicrobial efficacy against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) below 50 µg/mL.

Properties

IUPAC Name

2-(5-tert-butyl-1,2-oxazol-3-yl)-N-(3-chloroanilino)-2-oxoethanimidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2/c1-16(2,3)14-8-12(21-23-14)15(22)13(9-18)20-19-11-6-4-5-10(17)7-11/h4-8,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXEATJQGQHDURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C(=O)C(=NNC2=CC(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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